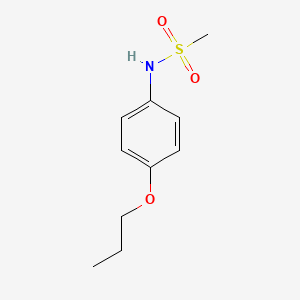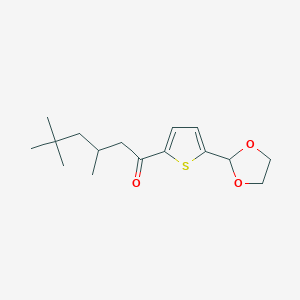
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone (KET) is a synthetic compound that has recently been studied for its potential uses in scientific research. KET is a member of the dioxolanes family and is composed of a five-membered ring with a sulfur-containing thienyl group. This compound has been found to possess a wide range of biological activities, such as anti-inflammatory and anti-cancer properties, and has been used in laboratory experiments to study its effects on various biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 1,3-Dioxolanes : A study demonstrated the synthesis of various 1,3-dioxolanes, including 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides. This process used [Cp*Ir(NCMe) 3 ] 2+ as a catalyst, providing a method for creating dioxolane derivatives under mild conditions (Adams, Barnard, & Brosius, 1999).
Molecular Modeling and Antioxidant Evaluation : Novel derivatives of di-2-thienyl ketones, incorporating thiazole or pyridine moieties, were evaluated for their electronic and chemical reactivity. This included assessing their interactions with free radicals, suggesting potential antioxidant applications (Althagafi, 2022).
Zeolite-Catalyzed Synthesis : The use of zeolites like Y, US-Y, and ZSM-5 as catalysts in the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and aliphatic ketones was explored, shedding light on factors affecting the yield of 1,3-dioxolane (Zatorski & Wierzchowski, 1991).
Synthesis of Dioxolanones as Synthetic Intermediates : Research on 2,2-pentamethylene-1,3-dioxolan-4-one elaborated its use as a synthetic intermediate. This compound, when subjected to nucleophilic attack due to ring strain, leads to the formation of α-keto acids, α-keto aldehydes, and α-ketols, illustrating its versatility in organic synthesis (Ramage, Griffiths, Shutt, & Sweeney, 1984).
Investigations on Heterogeneously Catalysed Condensations : The study explored the acid-catalyzed condensation of glycerol with various ketones, leading to cyclic acetals like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This work identifies potential novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
Protection of Ketones and Aldehydes as 1,3-Dioxolanes : The protection of ketones and aldehydes as 1,3-dioxolane derivatives under basic conditions was achieved at room temperature. This process was efficient and did not affect acid-sensitive groups, indicating its utility in sensitive synthetic applications (Hassner, Bandi, & Panchgalle, 2012).
Safety And Hazards
This compound comes with several precautionary statements. For example, it should be kept out of reach of children, and all safety precautions should be read and understood before handling . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . It should be handled under inert gas and protected from moisture .
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGLLVCCKGLBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641917 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone | |
CAS RN |
898773-02-9 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

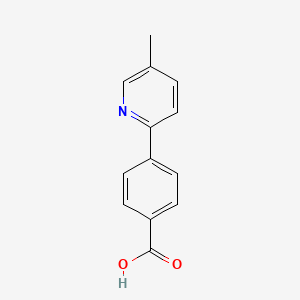
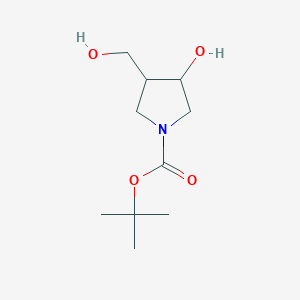

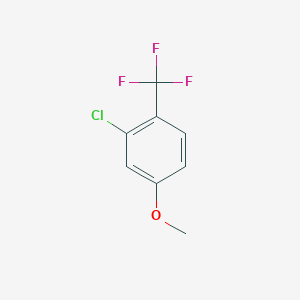
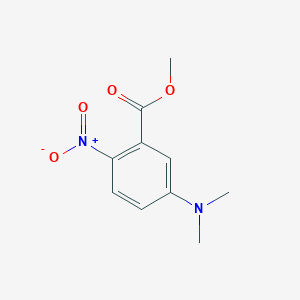
![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)


![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
